Streptocyclin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Streptomycin is a broad-spectrum antibiotic discovered in 1943 by Selman Waksman []. While its clinical use has declined due to the emergence of antibiotic resistance, streptomycin remains a valuable tool in scientific research for a variety of purposes:

Studying Bacterial Physiology and Genetics

Streptomycin disrupts protein synthesis in bacteria by binding to the 16S ribosomal RNA subunit []. Researchers can leverage this mechanism to study various aspects of bacterial physiology and genetics. For instance, scientists can introduce mutations in the 16S rRNA gene that confer streptomycin resistance. Studying these mutations can reveal details about the structure and function of the ribosome [].

Developing New Antibiotics

Streptomycin serves as a scaffold for the development of new antibiotics. By chemically modifying the streptomycin structure, scientists can create derivatives with improved potency or broader spectrum activity []. This approach has led to the development of several clinically important antibiotics, such as neomycin and kanamycin [].

Investigating Host-Pathogen Interactions

Streptomycin can be used to study how bacterial pathogens interact with their hosts. Researchers can infect cells or animals with streptomycin-resistant bacteria to understand how these pathogens evade the host's immune system []. Conversely, they can use streptomycin to selectively eliminate bacterial populations within a host, allowing them to study the specific role of these bacteria in a particular disease process [].

Creating Genetically Modified Organisms (GMOs)

Streptomycin-resistance genes can be used as selection markers in genetic engineering experiments. By introducing a gene of interest alongside a streptomycin-resistance gene, scientists can easily identify and isolate cells that have successfully been transformed with the desired gene []. This technique has been instrumental in the development of numerous genetically modified organisms, including plants and bacteria used for research purposes [].

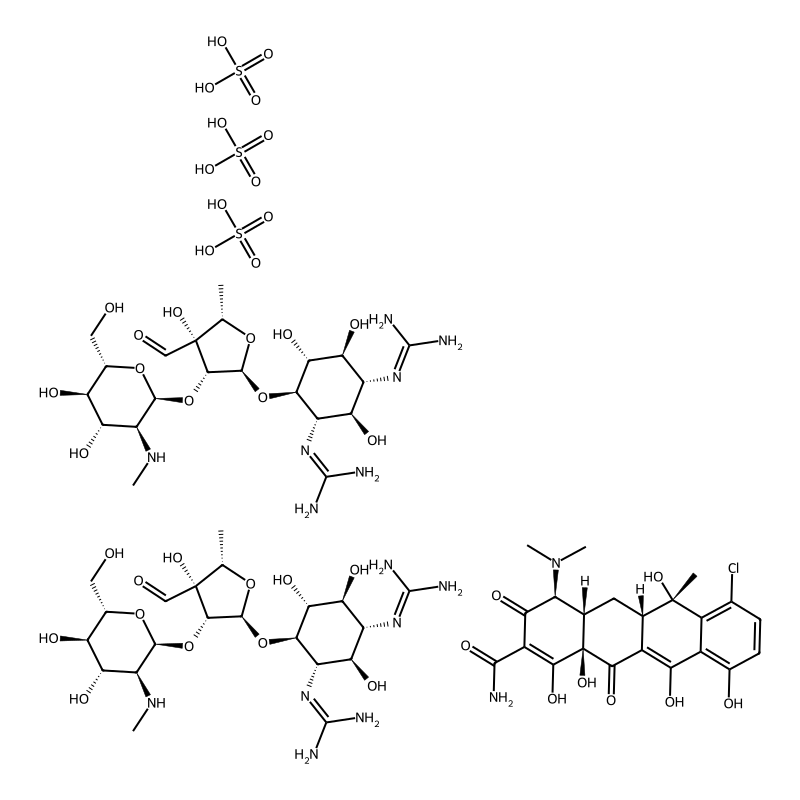

Streptocyclin, a compound derived from the Streptomyces genus, is an aminoglycoside antibiotic primarily known for its bactericidal properties. It was first isolated in 1943 by Albert Schatz and has since been recognized as one of the first effective treatments for tuberculosis. The chemical structure of streptocyclin consists of a complex arrangement of rings and functional groups, which contribute to its unique mechanism of action against bacterial infections.

The molecular formula of streptocyclin is , with a molar mass of approximately 581.58 g/mol. Its structure includes three main components: streptidine, streptose, and N-methyl-L-glucosamine, which are essential for its biological activity and interaction with bacterial ribosomes .

- Binding to Ribosomal RNA: Streptocyclin binds irreversibly to the 16S ribosomal RNA of the 30S subunit in bacteria. This binding disrupts the normal function of ribosomes, leading to misreading of mRNA and ultimately inhibiting protein synthesis .

- Formation of Reactive Intermediates: Under certain conditions, streptocyclin can undergo chemical transformations that lead to the formation of reactive intermediates, which may enhance its antibacterial efficacy or contribute to toxicity in host cells .

- Degradation Pathways: Streptocyclin can be metabolized by various enzymes in bacteria, leading to the development of resistance mechanisms. These pathways often involve enzymatic modifications that alter the antibiotic's structure, rendering it ineffective .

Streptocyclin is primarily active against aerobic gram-negative bacteria and some gram-positive organisms. Its mechanism of action involves:

- Bactericidal Effect: By binding to the ribosome, streptocyclin causes premature termination of protein synthesis, leading to cell death.

- Resistance Mechanisms: Over time, many bacteria have developed resistance to streptocyclin through various mechanisms such as enzymatic modification or efflux pumps that expel the antibiotic from bacterial cells .

Streptocyclin has several important applications:

- Medical Use: It is primarily used in treating serious bacterial infections, particularly those caused by mycobacteria such as Mycobacterium tuberculosis.

- Agricultural Use: Streptocyclin has also been studied for its effects on plant growth and development, particularly in inhibiting certain pathogens in crops .

- Research Tool: In molecular biology, streptocyclin is utilized for purifying proteins by precipitating ribonucleic acids and ribonuclear proteins from biological extracts .

Recent studies have focused on the interactions between streptocyclin and various proteins within both bacterial and plant systems:

- Protein Binding: Computational studies have identified key proteins that interact with streptocyclin, suggesting potential pathways through which it exerts its effects on plant germination and growth .

- Synergistic Effects: Research has shown that combining streptocyclin with other antibiotics can enhance its effectiveness against resistant strains by targeting different bacterial pathways simultaneously .

Streptocyclin belongs to a class of antibiotics known as aminoglycosides. Here are some similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Gentamicin | Broader spectrum against gram-negative bacteria; less effective against tuberculosis. |

| Tobramycin | More potent against Pseudomonas aeruginosa; used primarily in cystic fibrosis patients. |

| Neomycin | Effective against a wide range of bacteria but highly nephrotoxic; not used systemically. |

| Amikacin | Less susceptible to enzymatic degradation; used for resistant gram-negative infections. |

Streptocyclin's uniqueness lies in its historical significance as the first antibiotic effective against tuberculosis and its specific binding interactions with ribosomal RNA that differ from other aminoglycosides .

Streptocyclin represents a combination antibiotic formulation containing streptomycin sulfate and tetracycline hydrochloride in a 9:1 ratio [1]. Both components function as protein synthesis inhibitors targeting the bacterial ribosome, though through distinct mechanisms that contribute to their synergistic antibacterial activity.

Streptomycin Mechanism

Streptomycin exerts its antimicrobial effect by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S ribosomal RNA [2] [3]. The drug forms significant interactions with helix 44, the G530 loop of the 16S rRNA, and the ribosomal protein uS12 [3] [4]. This binding induces conformational changes in nucleotides A1492 and A1493, which are crucial components of the ribosomal decoding center [3] [4].

The binding mechanism involves streptomycin wedging into the ribosomal RNA helix at the site where messenger RNA is matched with the appropriate transfer RNA [2] [5]. This interaction severely disrupts the accuracy of transfer RNA selection, causing the ribosome to accept non-cognate transfer RNAs at a significantly higher rate than normal [3]. The resulting misreading of the genetic code leads to the incorporation of incorrect amino acids and the production of faulty, non-functional proteins [2] [6] [7].

Unlike other aminoglycosides that primarily cause mistranslation, streptomycin's unique interaction with the G530 loop and uS12 confers a distinct pattern of ribosomal inhibition that results in more profound translational errors [3]. This mechanism ultimately leads to bacterial cell death through the accumulation of defective proteins and disruption of essential cellular processes [2] [5].

Tetracycline Mechanism

Tetracycline functions as a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [8] [9]. The drug specifically targets the irregular minor groove of helix 34 and the loop of helix 31 in the 16S ribosomal RNA [10]. This binding site is located in the ribosomal A-site, where tetracycline sterically interferes with aminoacyl-transfer RNA binding [10].

The tetracycline binding mechanism differs fundamentally from streptomycin in that it makes interactions almost exclusively with the sugar-phosphate backbone of the ribosomal RNA rather than with specific nucleotide bases [10]. This lack of base-specific interactions may explain the broad-spectrum activity of tetracyclines against diverse bacterial species [8] [10].

Tetracycline's primary effect is the prevention of aminoacyl-transfer RNA binding to the ribosomal A-site, which blocks the elongation phase of protein synthesis [9] [10]. This results in the inhibition of new protein synthesis without causing the production of aberrant proteins, distinguishing it from the streptomycin mechanism [8] [9].

Synergistic Mechanisms

The combination of streptomycin and tetracycline in streptocyclin formulations demonstrates synergistic antibacterial activity that exceeds the sum of their individual effects [11] [12]. Research has shown that streptomycin at concentrations of 5-50 micrograms per milliliter acts synergistically with tetracycline at 0.5-1.0 micrograms per milliliter to inhibit bacterial growth [11].

The synergistic effect appears to result from complementary mechanisms of action targeting different aspects of ribosomal function [11] [12]. While tetracycline prevents the initiation and elongation of protein synthesis, streptomycin ensures that any proteins that are produced contain fatal errors [11]. This dual targeting approach creates a more effective bactericidal effect than either antibiotic alone [11] [12].

Structure-Activity Relationships in Bacterial Resistance

The development of bacterial resistance to streptocyclin components involves multiple mechanisms that affect the structure-activity relationships of both streptomycin and tetracycline components.

Streptomycin Resistance Mechanisms

Bacterial resistance to streptomycin primarily occurs through three main mechanisms that directly impact its structure-activity relationship [13]. Target modification represents the most significant resistance mechanism, involving mutations in the 16S ribosomal RNA or ribosomal protein S12 that reduce streptomycin binding affinity [2] [3]. These mutations typically occur at positions critical for streptomycin interaction with the ribosomal decoding center [3] [6].

Enzymatic modification by aminoglycoside-modifying enzymes represents another important resistance mechanism [14] [13]. These enzymes catalyze the acetylation, phosphorylation, or adenylation of specific amino or hydroxyl groups on the streptomycin molecule, reducing its affinity for the ribosomal target [14]. The presence of multiple hydroxyl and amino groups in streptomycin's structure makes it susceptible to modification by various enzyme classes [14].

Efflux pump mechanisms contribute to streptomycin resistance by actively removing the antibiotic from bacterial cells before it can reach effective intracellular concentrations [15] [13]. The mechanosensitive channel of large conductance has been identified as playing a role in streptomycin efflux, particularly for dihydrostreptomycin [15].

Tetracycline Resistance Mechanisms

Tetracycline resistance mechanisms demonstrate distinct structure-activity relationships that differ significantly from streptomycin resistance patterns [16] [17]. The most prevalent mechanism involves active efflux pumps, particularly the tetL determinant, which prevents tetracycline accumulation within bacterial cells [16] [17].

Ribosomal protection proteins represent a unique resistance mechanism specific to tetracycline and related antibiotics [16] [17] [10]. These proteins, including TetM and TetN, bind to the ribosome and alter its conformation to prevent tetracycline binding while maintaining normal protein synthesis function [16] [17]. This mechanism demonstrates high specificity for tetracycline structural features [10].

The structure-activity relationship studies have revealed that modifications at specific positions of the tetracycline molecule can overcome certain resistance mechanisms [18] [19]. Research on aminomethylcyclines has shown that C-9 position derivatives can maintain activity against tetracycline-resistant strains by evading both efflux and ribosomal protection mechanisms [18].

Cross-Resistance Patterns

Analysis of resistance patterns reveals important structure-activity relationships between streptomycin and tetracycline resistance mechanisms [20] [21]. Studies of group A streptococci have shown that tetracycline resistance, primarily mediated by the tetM gene, occurs independently of streptomycin resistance mechanisms [20] [21]. This independence suggests that the structural requirements for resistance to each antibiotic are sufficiently distinct to prevent significant cross-resistance [20].

However, some mobile genetic elements carry both tetracycline and macrolide resistance genes, indicating potential for co-selection of multiple resistance mechanisms [20] [21]. The tetM gene is commonly associated with conjugative transposons that may acquire additional resistance determinants over time [20] [21].

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Pathogens

The antibacterial spectrum of streptocyclin components demonstrates differential activity patterns against Gram-positive and Gram-negative bacterial pathogens, reflecting fundamental differences in bacterial cell wall structure and antibiotic penetration mechanisms.

Gram-Positive Bacterial Activity

Streptomycin demonstrates high efficacy against Gram-positive bacteria, including staphylococci, streptococci, and enterococci [2] [22] [23]. The thick peptidoglycan layer of Gram-positive bacteria readily allows streptomycin penetration, facilitating access to the ribosomal target [24]. Clinical studies have documented minimum inhibitory concentration values ranging from 0.008 to 0.5 micrograms per milliliter against susceptible Gram-positive strains [23].

Tetracycline exhibits broad-spectrum activity against Gram-positive bacteria, though resistance rates have increased significantly in recent decades [25] [20] [21]. Studies of group A streptococci have revealed tetracycline resistance rates as high as 70% in some populations, primarily due to the widespread distribution of tetM resistance genes [21]. The resistance is often associated with specific M protein types, suggesting clonal expansion of resistant strains [21].

The combination effect in streptocyclin formulations demonstrates enhanced activity against Gram-positive pathogens compared to individual components [26] [1]. Agricultural applications have shown streptocycline achieving maximum inhibition zones of 25.0 millimeters against bacterial blight pathogens at 1000 parts per million concentration [26].

Gram-Negative Bacterial Activity

Both streptomycin and tetracycline components demonstrate variable efficacy against Gram-negative bacteria, with activity patterns influenced by outer membrane permeability and specific resistance mechanisms [24] [27] [28]. The complex lipopolysaccharide outer membrane of Gram-negative bacteria presents a significant permeability barrier that can limit antibiotic penetration [29].

Streptomycin shows moderate to high activity against many Gram-negative species, including Escherichia coli and Klebsiella pneumoniae [22] [28]. Research has documented minimum inhibitory concentration values of 3.12-400 micrograms per milliliter for streptomycin against clinical Gram-negative isolates [28]. The combination with diminazene aceturate has demonstrated synergistic effects with fractional inhibitory concentration indices of 0.09-0.37 against Gram-negative bacteria [28].

Tetracycline maintains broad-spectrum activity against Gram-negative bacteria, though resistance mechanisms are increasingly prevalent [30] [31]. Studies have shown that sub-inhibitory concentrations of tetracycline can enhance biofilm formation in some Staphylococcus aureus strains, suggesting complex interactions between antibiotic exposure and bacterial physiology [31].

Comparative Efficacy Analysis

The differential efficacy patterns between Gram-positive and Gram-negative bacteria reflect fundamental differences in antibiotic penetration and target accessibility [24] [32]. Gram-positive bacteria generally show higher susceptibility to both streptomycin and tetracycline due to the absence of an outer membrane barrier and the presence of a thick, porous peptidoglycan layer [24].

Recent surveillance data indicates that 57.23% of clinical isolates are Gram-positive bacteria, while 37.84% are Gram-negative [27]. Staphylococcus aureus and Staphylococcus epidermidis demonstrate high resistance rates to penicillin and cephalosporins, while Klebsiella pneumoniae and Escherichia coli show elevated resistance to imipenem and cephalosporins [27].

Dates

Explore Compound Types